molecular formula C21H21FN4O2S B2962659 (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286696-21-6

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2962659
CAS No.: 1286696-21-6
M. Wt: 412.48
InChI Key: HOWHJUOSYLALHA-UHFFFAOYSA-N
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Description

The compound "(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a fluorophenyl-substituted isothiazole core linked to a methoxyphenyl-piperazine moiety via a methanone bridge.

Properties

IUPAC Name

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-28-17-7-3-6-16(13-17)25-8-10-26(11-9-25)21(27)20-18(23)19(24-29-20)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWHJUOSYLALHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has shown significant promise in various biological assays. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line panel. The compound demonstrated significant cytotoxic effects with a mean GI50 value of approximately 15.72 μM, indicating its potential as an anticancer agent. Notably, it exhibited selective activity against certain cancer types, particularly colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the precise molecular targets involved.

Biological Activity Summary Table

Biological Activity Parameter Value
Anticancer ActivityMean GI5015.72 μM
Selectivity IndexCOLO 2059.24
CytotoxicityAverage cell growth inhibition rate12.53%

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : In a controlled study involving various human tumor cell lines, the compound was found to significantly inhibit cell proliferation, supporting its potential as a lead compound for developing new anticancer therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the piperazine ring could enhance biological activity. For instance, derivatives with different substituents on the piperazine exhibited varying levels of cytotoxicity and selectivity towards specific cancer types .
  • Inhibition of Tyrosinase : Similar compounds within this chemical class have been shown to inhibit tyrosinase activity, an important enzyme in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The closest analogs in the evidence are halogenated isothiazole-piperazine hybrids. For example:

Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Property Compound 4 (Cl-substituted) Compound 5 (F-substituted) Target Compound (3-F, 3-OCH3)
Molecular Weight ~650 g/mol ~634 g/mol ~500–550 g/mol (estimated)
Crystal System Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry Not reported
Solubility Soluble in DMF Soluble in DMF Likely polar-aprotic solvents
Bioactivity Not studied Not studied Hypothetical CNS modulation

Structural and Functional Insights

Halogen Substitution Effects: Chlorine (Cl) vs. Fluorine (F): Compounds 4 and 5 are isostructural but exhibit minor packing adjustments due to halogen size differences (Cl: 1.81 Å vs. F: 1.47 Å van der Waals radii). 3-Fluorophenyl vs.

Piperazine Modifications :

  • The 3-methoxyphenyl group in the target compound’s piperazine moiety contrasts with unsubstituted or halogenated aryl groups in analogs. Methoxy groups (-OCH3) enhance lipophilicity and may improve blood-brain barrier penetration compared to halogens .

Isothiazole Core: The 4-amino-3-aryl substitution on the isothiazole ring is conserved across analogs.

Hypothetical Pharmacological Profile

While direct evidence is lacking, the target compound’s structure aligns with known bioactive scaffolds:

  • Piperazine derivatives : Often target serotonin (5-HT) or dopamine receptors (e.g., aripiprazole). The 3-methoxyphenyl group could modulate selectivity .
  • Fluorinated isothiazoles : Fluorine atoms enhance metabolic stability and bioavailability, as seen in antifungal agents like ravuconazole .

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